molecular formula C7H10N4O2 B12208970 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B12208970
M. Wt: 182.18 g/mol
InChI Key: YWYIFZQJRLTEKN-UHFFFAOYSA-N
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Description

5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidinone and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the oxadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of amidoximes with acid chlorides in a basic medium can yield the oxadiazole ring . The pyrrolidinone ring can be synthesized through the cyclization of amino alcohols or by the reduction of pyrrolidones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .

Scientific Research Applications

5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone and oxadiazole derivatives, such as:

  • Pyrrolidin-2-one
  • 1,2,4-Oxadiazole
  • Pyrrolidin-2,5-dione

Uniqueness

What sets 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one apart is its unique combination of the pyrrolidinone and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in drug design and other applications.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C7H10N4O2/c8-3-5-10-7(13-11-5)4-1-2-6(12)9-4/h4H,1-3,8H2,(H,9,12)

InChI Key

YWYIFZQJRLTEKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NC(=NO2)CN

Origin of Product

United States

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